![molecular formula C18H16N4O2 B498568 {2-[(2-Methyl-1H-benzimidazol-1-yl)methyl]-1H-benzimidazol-1-yl}essigsäure CAS No. 891450-20-7](/img/structure/B498568.png)

{2-[(2-Methyl-1H-benzimidazol-1-yl)methyl]-1H-benzimidazol-1-yl}essigsäure

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

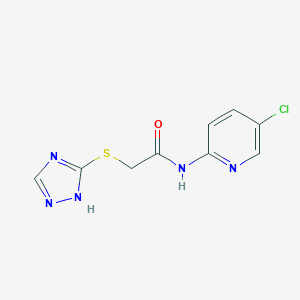

This compound is a derivative of benzimidazole . It has been the subject of experimental and theoretical investigations, particularly in relation to its optimized geometrical structure, electronic and vibrational features .

Synthesis Analysis

The synthesis of this compound has been reported in the literature . The synthesis involves the use of the B3LYP/6-311++G(d,p) basis set . More detailed information about the synthesis process would require access to the full text of the relevant papers.Molecular Structure Analysis

The molecular structure of this compound has been analyzed using the B3LYP/6-311++G(d,p) basis set . This analysis provides information about the optimized geometrical structure, electronic and vibrational features of the compound .Chemical Reactions Analysis

While specific chemical reactions involving this compound are not detailed in the search results, benzimidazole derivatives are known to be bases . More detailed information about the chemical reactions of this compound would require access to the full text of the relevant papers.Physical and Chemical Properties Analysis

The physical and chemical properties of this compound have been analyzed using various techniques . These include vibrational assignments and calculations of the Potential Energy Distribution (PED) . Theoretical and actual NMR chemical shifts were found to be quite similar .Wissenschaftliche Forschungsanwendungen

Schwingungsspektroskopie und quantenchemische Berechnungen

Diese Verbindung wurde hinsichtlich ihrer optimierten geometrischen Struktur, ihrer elektronischen und Schwingungsmerkmale unter Verwendung des Basissatzes B3LYP/6-311++G(d,p) untersucht . Die Zuordnung und Charakterisierung der fundamentalen Moden der Verbindung wurden anhand der gewonnenen FT-IR- und FT-Raman-Daten abgeschlossen, die entscheidend sind, um das molekulare Verhalten und die Wechselwirkungen zu verstehen.

Molekular-Docking-Studien

Molekular-Docking-Studien wurden durchgeführt, um die Proteinbindung und die pharmakologische Wirkung vorherzusagen . Diese Studien sind für das Drug Design unerlässlich, da sie Einblicke in die molekularen Wechselwirkungen zwischen der Verbindung und Zielproteinen liefern, die zur Entwicklung neuer Arzneimittel führen können.

Nichtlineare optische (NLO) Eigenschaften

Die Verbindung wurde auf ihre Hyperpolarisierbarkeit erster Ordnung untersucht, die ein Maß für ihre NLO-Eigenschaften ist . NLO-Materialien sind wichtig für Anwendungen in der optischen Kommunikation und im Computing, da sie die Frequenz von Licht verändern, zweite Harmonische erzeugen oder Signale optisch schalten können.

Antibakterielle und antimykotische Aktivitäten

Derivate von Benzimidazol, zu denen die gegebene Verbindung gehört, wurden auf ihre antibakterielle und antimykotische Aktivität untersucht . Diese Aktivitäten werden mit Methoden wie der Scheibendiffusion und der minimalen Hemmkonzentration (MHK) gemessen, die für die Entwicklung neuer antimikrobieller Wirkstoffe unerlässlich sind.

Synthese von substituierten Benzimidazoquinolonen

Die Verbindung dient als Schlüsselvorläufer bei der Synthese von substituierten Benzimidazoquinolonen . Diese Chinolone sind wichtig für ihre antibakteriellen Eigenschaften und werden zur Behandlung verschiedener bakterieller Infektionen eingesetzt.

Reversible Phasenumwandlungsmaterialien

Sie wurde bei der Synthese von reversiblen Festkörper-zu-Flüssigkeit-Phasenumwandlungskoordinationspolymerkristallen verwendet . Solche Materialien haben potenzielle Anwendungen in intelligenten Materialien und Technologien, bei denen eine reversible Änderung des physikalischen Zustands durch äußere Reize wie Temperatur oder Licht ausgelöst werden kann.

Wirkmechanismus

Target of Action

Benzimidazole derivatives are known to interact with a variety of enzymes and protein receptors , which suggests that this compound may have multiple targets.

Mode of Action

Benzimidazole derivatives are known to interact with biopolymers in living systems due to their structural similarity to naturally occurring nucleotides . This interaction could lead to changes in the function of these biopolymers, potentially affecting cellular processes.

Biochemical Pathways

Benzimidazole derivatives have been reported to exhibit a wide range of biological properties , suggesting that they may affect multiple biochemical pathways.

Pharmacokinetics

Benzimidazole derivatives are known to have good bioavailability , suggesting that this compound may also have favorable ADME properties.

Result of Action

Benzimidazole derivatives have been reported to exhibit a wide range of biological properties , suggesting that this compound may have diverse molecular and cellular effects.

Action Environment

It is known that the synthesis of benzimidazole derivatives can be influenced by various environmental conditions , which may indirectly affect the action of this compound.

Biochemische Analyse

Biochemical Properties

{2-[(2-methyl-1H-benzimidazol-1-yl)methyl]-1H-benzimidazol-1-yl}acetic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to bind with certain proteins through hydrogen bonding and hydrophobic interactions, influencing their activity and stability. The compound’s interaction with enzymes can lead to either inhibition or activation, depending on the specific enzyme and the context of the reaction .

Cellular Effects

The effects of {2-[(2-methyl-1H-benzimidazol-1-yl)methyl]-1H-benzimidazol-1-yl}acetic acid on various cell types and cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can modulate the activity of key signaling molecules, leading to altered cellular responses. Additionally, it can affect the expression of specific genes, thereby impacting cellular functions such as proliferation, differentiation, and apoptosis .

Molecular Mechanism

At the molecular level, {2-[(2-methyl-1H-benzimidazol-1-yl)methyl]-1H-benzimidazol-1-yl}acetic acid exerts its effects through several mechanisms. It can bind to biomolecules, such as proteins and nucleic acids, altering their structure and function. This binding can result in enzyme inhibition or activation, depending on the target enzyme. Furthermore, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of specific genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of {2-[(2-methyl-1H-benzimidazol-1-yl)methyl]-1H-benzimidazol-1-yl}acetic acid can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions but can degrade over time, leading to a decrease in its efficacy. Long-term exposure to the compound can result in sustained changes in cellular processes, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of {2-[(2-methyl-1H-benzimidazol-1-yl)methyl]-1H-benzimidazol-1-yl}acetic acid vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhanced cellular function and protection against oxidative stress. At high doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm .

Eigenschaften

IUPAC Name |

2-[2-[(2-methylbenzimidazol-1-yl)methyl]benzimidazol-1-yl]acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N4O2/c1-12-19-13-6-2-4-8-15(13)21(12)10-17-20-14-7-3-5-9-16(14)22(17)11-18(23)24/h2-9H,10-11H2,1H3,(H,23,24) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBTNCBUHBXKELF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=CC=CC=C2N1CC3=NC4=CC=CC=C4N3CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N4O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

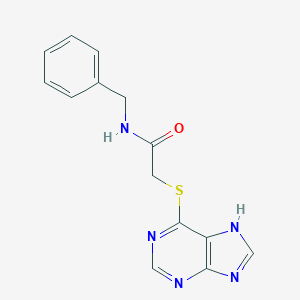

![2-{[3-chloro-2-(1-piperidinyl)phenyl]sulfanyl}-N-(4-methyl-4H-1,2,4-triazol-3-yl)acetamide](/img/structure/B498485.png)

![1-[4-(Allylsulfonyl)phenyl]-2-pyrrolidinone](/img/structure/B498486.png)

![2-[(4,5-dimethyl-1-phenyl-1H-imidazol-2-yl)sulfanyl]-N-(2-pyridinyl)acetamide](/img/structure/B498488.png)

![10-amino-4,4-dioxo-4λ6,7-dithia-1,9-diazatricyclo[6.4.0.02,6]dodeca-8,10-dien-12-one](/img/structure/B498490.png)

![N-[3-chloro-2-(1-piperidinyl)phenyl]-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetamide](/img/structure/B498491.png)

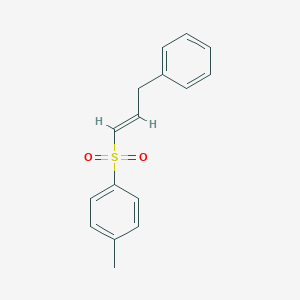

![{[(1E)-3-phenylprop-1-en-1-yl]sulfonyl}benzene](/img/structure/B498492.png)

![N-[3-chloro-2-(4-morpholinyl)phenyl]-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetamide](/img/structure/B498494.png)